molecular formula C13H11ClN2O2S B2859680 2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide CAS No. 775301-62-7

2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide

Cat. No. B2859680
CAS RN: 775301-62-7
M. Wt: 294.75
InChI Key: WNLBIMPLTJDLBE-UHFFFAOYSA-N
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Description

“2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide” is C8H8ClNO . The average mass is 169.608 Da and the monoisotopic mass is 169.029449 Da .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Thiophene Derivatives for CNS Activity : The synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide was achieved using Gewald reaction conditions. This compound served as a precursor for creating Schiff bases, which were then characterized and screened for central nervous system (CNS) depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).

  • Anticancer Activity : New thiophene derivatives were synthesized and tested for their in vitro cytotoxicity against various cell lines, showing good inhibitory activity, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

  • Antimicrobial Applications : The antimicrobial activity of Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was explored, highlighting the significance of thiophene derivatives in combating microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

  • Optical Properties : The study of optical properties of thiophene-based compounds, specifically looking at fluorescence quantum yields, has implications for their use in materials science, such as invisible ink dyes (Bogza et al., 2018).

Biological Evaluation

  • DNA Binding Polymers : A water-soluble cationic polythiophene derivative showed potential for theranostic gene delivery applications, illustrating the utility of thiophene derivatives in biomedical research (Carreon, Santos, Matson, & So, 2014).

  • Anti-Inflammatory and Antioxidant Activity : Acid chloride derivatives of thiophene carboxamides were screened for their anti-inflammatory and antioxidant activities, suggesting potential for therapeutic use (Kumar, Anupama, & Khan, 2008).

Mechanism of Action

While the specific mechanism of action for “2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .

Future Directions

Thiophene-based analogs continue to be a subject of interest in medicinal chemistry due to their potential biological activities . Future research may focus on the development of more efficient synthetic methods and the exploration of their biological activities.

properties

IUPAC Name

2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-10-4-2-1-3-8(10)7-11(17)16-13-9(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBIMPLTJDLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=C(C=CS2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Chlorophenyl)acetamido)thiophene-3-carboxamide

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